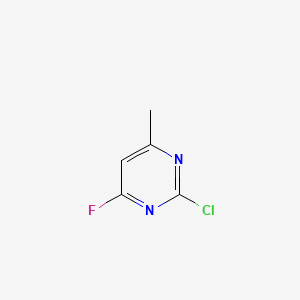

2-Chloro-4-fluoro-6-methylpyrimidine

CAS No.:

Cat. No.: VC18041607

Molecular Formula: C5H4ClFN2

Molecular Weight: 146.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4ClFN2 |

|---|---|

| Molecular Weight | 146.55 g/mol |

| IUPAC Name | 2-chloro-4-fluoro-6-methylpyrimidine |

| Standard InChI | InChI=1S/C5H4ClFN2/c1-3-2-4(7)9-5(6)8-3/h2H,1H3 |

| Standard InChI Key | MXNIPJIYBXRTPQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)Cl)F |

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-Chloro-4-fluoro-6-methylpyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The substituents at positions 2 (chloro), 4 (fluoro), and 6 (methyl) create a distinct electronic profile:

-

Chlorine: An electron-withdrawing group that enhances electrophilic substitution reactivity.

-

Fluorine: Provides strong electronegativity, improving metabolic stability in pharmaceutical candidates.

-

Methyl: An electron-donating group that influences steric hindrance and solubility.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄ClFN₂ | |

| Molecular Weight | 146.55 g/mol | |

| IUPAC Name | 2-chloro-4-fluoro-6-methylpyrimidine | |

| Canonical SMILES | CC1=CC(=NC(=N1)Cl)F | |

| InChI Key | MXNIPJIYBXRTPQ-UHFFFAOYSA-N |

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 2-chloro-4-fluoro-6-methylpyrimidine typically involves sequential halogenation of a pyrimidine precursor. A general approach includes:

-

Diazotization and Fluorination: Introduction of fluorine via diazonium intermediates.

-

Chlorination: Reaction with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Example Protocol (Adapted from Patent CN110372602A ):

-

Step 1: 2-Methyl-4-hydroxypyrimidine is reacted with POCl₃ (5–10 equivalents) and an organic base (e.g., triethylamine, 0.3–0.7 equivalents) at 25–100°C for 2–5 hours.

-

Step 2: Post-reaction, excess POCl₃ is removed under reduced pressure. The crude product is quenched with water, extracted with an organic solvent (e.g., dichloromethane), dried, and concentrated.

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes chlorination efficiency |

| POCl₃ Equivalents | 8–10 | Reduces side reactions |

| Base (Triethylamine) | 0.5 equivalents | Neutralizes HCl byproduct |

Green Chemistry Advances

Recent efforts focus on reducing environmental impact:

-

Solvent-Free Conditions: Using excess POCl₃ as both reagent and solvent .

-

Catalytic Bases: Employing 1,8-diazabicycloundec-7-ene (DBU) to lower reagent stoichiometry .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chloro and fluoro groups undergo selective displacement:

-

Chloro Replacement: Reacts with amines (e.g., aniline) to form 2-amino-4-fluoro-6-methylpyrimidine.

-

Fluoro Retention: Fluorine’s strong C-F bond resists hydrolysis, enabling selective functionalization.

Cross-Coupling Reactions

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound’s pyrimidine core is a key scaffold in kinase inhibitors:

-

EGFR Inhibitors: Analogues with 4-fluoro-6-methyl substitutions show nanomolar activity against epidermal growth factor receptor (EGFR).

-

CDK4/6 Targeting: Chlorine enhances binding to cyclin-dependent kinases via halogen bonding.

Antibacterial and Antiviral Agents

-

Bacterial Dihydrofolate Reductase (DHFR) Inhibition: Fluorine improves membrane permeability, while chlorine enhances target affinity.

-

HIV-1 Reverse Transcriptase: Pyrimidine derivatives with chloro-fluoro motifs exhibit low micromolar IC₅₀ values.

Comparison with Structural Analogues

Table 3: Comparative Analysis of Pyrimidine Derivatives

-

Electron-Donating vs. Withdrawing Groups: Ethoxy derivatives (electron-donating) show higher solubility but reduced metabolic stability compared to fluoro-chloro analogues .

Future Directions and Challenges

Scalability and Cost-Efficiency

-

Continuous Flow Synthesis: Potential to enhance yield and reduce reaction times .

-

Biocatalytic Halogenation: Enzymatic methods for greener fluorine incorporation.

Targeted Drug Delivery

-

Prodrug Design: Masking the chloro group with biodegradable linkers (e.g., esterase-sensitive motifs) to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume